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Compound of Interest

3,5-Dimethyl-4-
Compound Name:
Isoxazolecarbaldehyde

cat. No.: B1296051

Introduction: Unveiling a Key Synthetic Intermediate

3,5-Dimethyl-4-lsoxazolecarbaldehyde, with the chemical formula CeH7NO2 and a molecular
weight of 125.13 g/mol , is a significant heterocyclic aldehyde.[1][2] Its structural architecture,
featuring a stable isoxazole ring flanked by two methyl groups and possessing a reactive
aldehyde functionality, renders it a valuable intermediate in the synthesis of a variety of more
complex molecules.[2] This guide provides an in-depth analysis of the predicted spectroscopic
data for this compound, offering insights for researchers, scientists, and professionals in drug
development who may encounter or utilize this molecule in their work. The interpretation of its
spectral characteristics is fundamental for its unambiguous identification and for monitoring its
transformations in chemical reactions.

Molecular Structure and Key Features

The foundational isoxazole ring is an aromatic heterocycle containing adjacent oxygen and
nitrogen atoms. This arrangement dictates the electronic environment of the substituent groups
and is a key determinant of the spectroscopic signatures discussed herein. The aldehyde group
at the 4-position is a strong electron-withdrawing group, which significantly influences the
chemical shifts of nearby protons and carbons in NMR spectroscopy and the vibrational
frequency of the carbonyl bond in IR spectroscopy.

Predicted Spectroscopic Data
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Due to the limited availability of publicly accessible, experimentally-derived spectra for 3,5-
Dimethyl-4-Isoxazolecarbaldehyde, the following data are predicted based on established
spectroscopic principles and comparison with structurally similar compounds.

'H NMR Spectroscopy: A Proton's Perspective

The proton nuclear magnetic resonance (*H NMR) spectrum is anticipated to be relatively
simple, reflecting the symmetry of the molecule. The key to interpreting this spectrum lies in
understanding how the electronic environment of the isoxazole ring and the aldehyde group
influences the chemical shifts of the protons.

Table 1: Predicted *H NMR Chemical Shifts (in CDCIs)

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aldehyde Proton (- )
9.8-10.2 Singlet 1H
CHO)
Methyl Protons (C3- i
24-26 Singlet 3H
CHs)
Methyl Protons (C5- )
24-26 Singlet 3H

CHs)

Causality Behind the Chemical Shifts:

o Aldehyde Proton: The proton of the aldehyde group is expected to be the most downfield-
shifted signal in the spectrum. This is a direct consequence of the strong deshielding effect
of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of the
C=0 double bond.

o Methyl Protons: The two methyl groups at the C3 and C5 positions of the isoxazole ring are
chemically equivalent due to the plane of symmetry in the molecule. Therefore, they are
expected to resonate at the same chemical shift, giving rise to a single peak with an
integration value of 6H. Their predicted chemical shift in the 2.4 - 2.6 ppm range is
characteristic of methyl groups attached to an aromatic heterocyclic ring.
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13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each
unique carbon atom will give rise to a distinct signal.

Table 2: Predicted 13C NMR Chemical Shifts (in CDCIs)

Carbon Atom Predicted Chemical Shift (8, ppm)
Aldehyde Carbonyl (C=0) 185 - 195

Isoxazole Ring Carbon (C3) 160 - 165

Isoxazole Ring Carbon (C5) 160 - 165

Isoxazole Ring Carbon (C4) 110-115

Methyl Carbon (C3-CHs) 10-15

Methyl Carbon (C5-CHs) 10-15

Expert Interpretation:

o Carbonyl Carbon: The carbon atom of the aldehyde's carbonyl group is the most deshielded
carbon in the molecule and will appear at the lowest field (highest ppm value).

» |soxazole Ring Carbons: The C3 and C5 carbons, being bonded to the electronegative
nitrogen and oxygen atoms of the ring and a methyl group, will be significantly downfield.
Due to the symmetry, they are expected to have very similar, if not identical, chemical shifts.
The C4 carbon, bonded to the aldehyde group, will also be influenced by the ring
heteroatoms and the carbonyl group.

o Methyl Carbons: The carbon atoms of the two methyl groups will be the most upfield signals,
consistent with sp3-hybridized carbons in a relatively electron-rich environment.

Visualizing the Structure-Spectra Relationship:

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

@,S-Dimethyl-4-Isoxazolecarbaldehyde Samp@

/ A4

[Dissolve in CDCIs) [Prepare Thin Film or SolutiorD

\
IH and 3C NMR Spectroscopy FTIR Spe;@

Figure 2: General Analytical Workflow

Dilute in Volatile Solvena

A

Mass Spectrometry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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